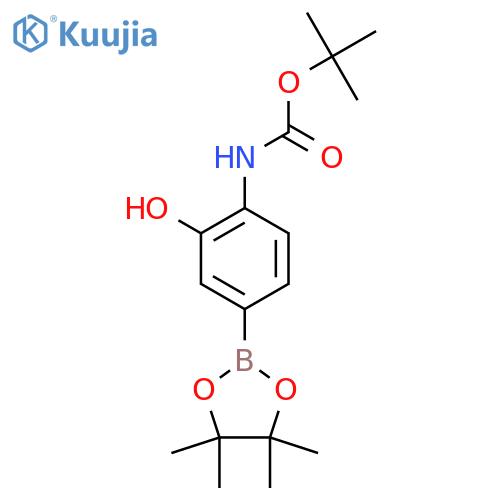Cas no 1914078-85-5 (tert-butyl N-2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate)

1914078-85-5 structure
商品名:tert-butyl N-2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate
tert-butyl N-2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-[2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
- EN300-26664761
- 1914078-85-5
- tert-butyl N-2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate
-
- インチ: 1S/C17H26BNO5/c1-15(2,3)22-14(21)19-12-9-8-11(10-13(12)20)18-23-16(4,5)17(6,7)24-18/h8-10,20H,1-7H3,(H,19,21)
- InChIKey: VHHPQCIAZIKKKL-UHFFFAOYSA-N
- ほほえんだ: O1B(C2C=CC(=C(C=2)O)NC(=O)OC(C)(C)C)OC(C)(C)C1(C)C
計算された属性
- せいみつぶんしりょう: 335.1904031g/mol
- どういたいしつりょう: 335.1904031g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 458
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77Ų
tert-butyl N-2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26664761-1.0g |
tert-butyl N-[2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
1914078-85-5 | 95.0% | 1.0g |
$986.0 | 2025-03-20 | |
| Enamine | EN300-26664761-0.1g |
tert-butyl N-[2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
1914078-85-5 | 95.0% | 0.1g |
$867.0 | 2025-03-20 | |
| Enamine | EN300-26664761-0.05g |
tert-butyl N-[2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
1914078-85-5 | 95.0% | 0.05g |
$827.0 | 2025-03-20 | |
| Enamine | EN300-26664761-10g |
tert-butyl N-[2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
1914078-85-5 | 10g |
$4236.0 | 2023-09-12 | ||
| Enamine | EN300-26664761-5g |
tert-butyl N-[2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
1914078-85-5 | 5g |
$2858.0 | 2023-09-12 | ||
| Enamine | EN300-26664761-5.0g |
tert-butyl N-[2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
1914078-85-5 | 95.0% | 5.0g |
$2858.0 | 2025-03-20 | |
| Enamine | EN300-26664761-0.25g |
tert-butyl N-[2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
1914078-85-5 | 95.0% | 0.25g |
$906.0 | 2025-03-20 | |
| Enamine | EN300-26664761-1g |
tert-butyl N-[2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
1914078-85-5 | 1g |
$986.0 | 2023-09-12 | ||
| Enamine | EN300-26664761-0.5g |
tert-butyl N-[2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
1914078-85-5 | 95.0% | 0.5g |
$946.0 | 2025-03-20 | |
| Enamine | EN300-26664761-2.5g |
tert-butyl N-[2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
1914078-85-5 | 95.0% | 2.5g |
$1931.0 | 2025-03-20 |
tert-butyl N-2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate 関連文献
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
1914078-85-5 (tert-butyl N-2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate) 関連製品
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 2039-76-1(3-Acetylphenanthrene)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
